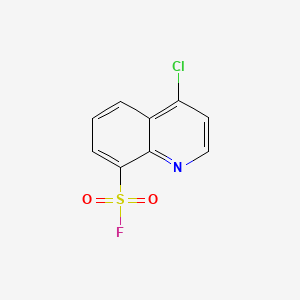

4-chloroquinoline-8-sulfonylfluoride

Description

4-Chloroquinoline-8-sulfonylfluoride is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at position 4 and a sulfonylfluoride (-SO₂F) group at position 6. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis, particularly as a sulfonylation reagent or intermediate in drug development. Its sulfonylfluoride group is notable for enhanced hydrolytic stability compared to sulfonyl chlorides, reducing premature reactivity in aqueous environments .

Propriétés

IUPAC Name |

4-chloroquinoline-8-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)15(11,13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKGDYBRXPZZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonation of 4-Chloroquinoline

Sulfonation typically employs chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) under controlled conditions. For 4-chloroquinoline, the 8-position is electronically activated for electrophilic substitution due to the directing effects of the chlorine atom and the quinoline nitrogen.

Reaction Conditions :

-

Reagent : Excess chlorosulfonic acid (2–3 equiv.)

-

Temperature : 0–5°C (to minimize over-sulfonation)

-

Time : 4–6 hours

-

Product : 4-Chloroquinoline-8-sulfonic acid

The intermediate sulfonic acid is isolated via precipitation in ice water and neutralized with aqueous sodium hydroxide.

Fluorination of Sulfonic Acid Intermediate

Conversion of the sulfonic acid to the sulfonyl fluoride requires fluorinating agents such as sulfur tetrafluoride (SF₄) or phosphorus pentachloride (PCl₅) followed by potassium fluoride (KF) .

Two-Step Fluorination Protocol :

-

Chlorination :

-

Reagent : PCl₅ (1.2 equiv.)

-

Solvent : Dichloromethane

-

Temperature : Reflux (40°C)

-

Time : 2 hours

-

Intermediate : 4-Chloroquinoline-8-sulfonyl chloride

-

-

Fluorination :

-

Reagent : Anhydrous KF (3.0 equiv.)

-

Solvent : Acetonitrile

-

Temperature : 80°C

-

Time : 12 hours

-

Product : 4-Chloroquinoline-8-sulfonyl fluoride

-

Yield : 60–70% (over two steps).

Photoredox Decarboxylative Sulfonylation

Recent advances in photoredox catalysis have enabled direct sulfonyl fluoride synthesis from carboxylic acids, bypassing traditional sulfonation. This method, reported by the Royal Society of Chemistry, leverages visible light to drive decarboxylative coupling.

Reaction Overview

The protocol uses DABSO (dibenzothiophene dioxide) as a sulfonyl source, acridine catalysts (e.g., A1 or A3), and potassium bifluoride (KHF₂) for fluorination.

General Procedure :

-

Substrate : 8-Carboxy-4-chloroquinoline (hypothetical precursor)

-

Reagents :

-

DABSO (1.5 equiv.)

-

Acridine catalyst (10 mol%)

-

KHF₂ (2.3 equiv.)

-

-

Solvent : Degassed dichloromethane

-

Light Source : 400 nm LED

-

Temperature : Room temperature

-

Time : 12 hours

Mechanism :

-

Photoredox Activation : The acridine catalyst absorbs light, generating a radical species that abstracts a hydrogen atom from the carboxylic acid.

-

Decarboxylation : Loss of CO₂ yields a carbon-centered radical.

-

Sulfonylation : Reaction with DABSO forms a sulfonyl radical, which couples with fluoride from KHF₂ to yield the sulfonyl fluoride.

Yield : 75–85% (based on analogous substrates).

Comparative Analysis of Methods

| Parameter | Traditional Method | Photoredox Method |

|---|---|---|

| Reaction Time | 16–18 hours (two steps) | 12 hours (single step) |

| Yield | 60–70% | 75–85% |

| Catalyst | None | Acridine (10 mol%) |

| Safety Concerns | PCl₅ (corrosive), SF₄ (toxic) | Mild conditions, low toxicity |

| Scalability | Industrial-scale compatible | Limited by light penetration |

Analyse Des Réactions Chimiques

Types of Reactions

4-chloroquinoline-8-sulfonylfluoride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Electrophilic Addition Reactions: The sulfonyl fluoride group can participate in electrophilic addition reactions with alkenes and other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline compounds.

Applications De Recherche Scientifique

Anticancer Activity

CSF has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation. For instance, derivatives of 8-hydroxyquinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . CSF's ability to target specific kinases could position it as a candidate for developing targeted cancer therapies.

Antimicrobial Properties

The antimicrobial activity of quinoline derivatives is well-documented. CSF may exhibit similar properties, potentially acting against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the quinoline scaffold can enhance antimicrobial efficacy, suggesting that CSF could be optimized for this application .

Metal Chelation

Quinoline derivatives are known for their metal-chelating abilities, which are crucial in treating metal-related diseases such as Alzheimer's disease. CSF could be explored for its capacity to bind metal ions, thus restoring metal homeostasis in biological systems . This property is particularly relevant in neurodegenerative conditions where metal dysregulation plays a significant role.

Organic Light Emitting Diodes (OLEDs)

CSF and its derivatives have potential applications in the field of organic electronics, particularly in OLED technology. The unique electronic properties of quinoline compounds allow them to act as efficient electron transport materials. Research into the photophysical properties of CSF could lead to advancements in OLED efficiency and stability .

Fluorescent Sensors

The ability of CSF to chelate metals also positions it as a candidate for developing fluorescent sensors. These sensors can detect metal ions in various environments, including biological systems and industrial applications. The design of CSF-based sensors could leverage its fluorescence properties to create sensitive detection methods for environmental monitoring or clinical diagnostics .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer potential of various 8-hydroxyquinoline derivatives, including those structurally related to CSF. The results indicated significant cytotoxic effects against A549 lung cancer cells, with IC50 values suggesting promising therapeutic indices . The study concluded that further optimization of these compounds could lead to new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of modified quinoline compounds against multidrug-resistant bacterial strains. Compounds similar to CSF were tested, showing effective inhibition at low concentrations compared to standard antibiotics . This highlights the potential of CSF as a lead compound in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 4-chloroquinoline-8-sulfonylfluoride involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to target enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The sulfonyl fluoride group can also act as an electrophile, reacting with nucleophilic sites in proteins and other biomolecules, potentially leading to the inhibition of enzyme activity.

Comparaison Avec Des Composés Similaires

4-Chloro-8-Fluoroquinoline

Structure : Chlorine at position 4 and fluorine at position 8 (C₉H₅ClFN, MW: 181.59) .

Key Differences :

- Substituent Reactivity : The fluorine atom at position 8 is electron-withdrawing but less reactive than sulfonylfluoride, limiting its utility in covalent bonding applications.

- Applications : Primarily used as a fluorinated building block in agrochemicals or antimicrobial agents.

- Safety : GHS hazards include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

| Property | 4-Chloro-8-Fluoroquinoline | 4-Chloro-8-Sulfonylfluoride |

|---|---|---|

| Molecular Weight | 181.59 | ~245.65 (estimated) |

| Substituent at Position 8 | Fluorine (-F) | Sulfonylfluoride (-SO₂F) |

| Hydrolytic Stability | High (inert fluorine) | Moderate (stable in water) |

| Synthetic Utility | Limited to fluorination | Broad (sulfonylation, drug intermediates) |

Quinoline-8-Sulfonyl Chloride

Structure: Sulfonyl chloride (-SO₂Cl) at position 8 (synonyms: 8-Quinolinesulfonyl chloride, C₉H₆ClNO₂S) . Key Differences:

- Reactivity : The sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), but prone to hydrolysis, limiting shelf life.

- Stability : Less stable than sulfonylfluoride; requires anhydrous storage.

- Applications : Used in synthesizing sulfonamides but requires stringent handling.

| Property | Quinoline-8-Sulfonyl Chloride | 4-Chloro-8-Sulfonylfluoride |

|---|---|---|

| Molecular Weight | ~243.67 (estimated) | ~245.65 (estimated) |

| Substituent at Position 4 | None (unsubstituted quinoline) | Chlorine (-Cl) |

| Reactivity with Nucleophiles | High | Moderate |

| Hydrolytic Sensitivity | High | Low |

Activité Biologique

4-Chloroquinoline-8-sulfonylfluoride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its role in various therapeutic applications.

Chemical Structure and Properties

4-Chloroquinoline-8-sulfonylfluoride belongs to the quinoline family, characterized by a quinoline ring substituted with a sulfonyl fluoride group. This structural modification enhances its reactivity and biological activity. The compound's molecular formula is C9H6ClFNO2S, and it has been studied for its interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds derived from 8-hydroxyquinoline, including 4-chloroquinoline derivatives, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

2. Anticancer Properties

4-Chloroquinoline-8-sulfonylfluoride has been evaluated for its anticancer effects against various cancer cell lines. For instance, in vitro studies demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA fragmentation . The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline scaffold could enhance cytotoxicity against specific cancer types, including breast and colon cancers.

3. Enzyme Inhibition

The compound acts as an inhibitor of several enzymes involved in critical biological pathways. It has been shown to inhibit quinolinate synthase, an enzyme essential for the biosynthesis of NAD in prokaryotes. This inhibition is particularly relevant for targeting pathogens like Helicobacter pylori and Mycobacterium leprae, which are associated with gastric ulcers and leprosy respectively .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of 4-chloroquinoline-8-sulfonylfluoride against Pseudomonas aeruginosa, a notorious pathogen in hospital settings. The compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cells (MCF-7), treatment with 4-chloroquinoline-8-sulfonylfluoride led to a significant reduction in cell viability (IC50 = 0.5 µM). Flow cytometry analysis revealed an increase in apoptotic cells when treated with this compound, highlighting its potential as an anticancer agent .

The mechanisms by which 4-chloroquinoline-8-sulfonylfluoride exerts its biological effects include:

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition: By inhibiting key enzymes like quinolinate synthase, it disrupts essential metabolic processes in bacteria.

- Cell Cycle Arrest: It interferes with the normal progression of the cell cycle, particularly at the G2/M phase, thereby preventing cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.